1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt
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Overview
Description
1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt is a phospholipid compound with significant roles in biophysical, metabolic, and signaling processes. It is a major component of cell membranes and is known for its structural and functional importance in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt can be synthesized through esterification reactions involving stearic acid and glycerol-3-phosphate. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing automated systems to maintain consistent reaction conditions. The product is then purified through techniques such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can modify the fatty acid chains, altering the compound’s properties.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Scientific Research Applications
1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt has a wide range of scientific research applications:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Plays a role in cell signaling and membrane structure studies.
Medicine: Utilized in drug delivery systems, particularly in the formulation of liposomal drugs.
Industry: Employed in the production of cosmetics and food additives due to its emulsifying properties
Mechanism of Action
The compound exerts its effects primarily through its integration into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including membrane proteins and enzymes, modulating their activity and contributing to cellular processes such as signal transduction and membrane fusion .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dipalmitoyl-sn-glycero-3-phosphatidic acid disodium salt
- 1,2-Dioleoyl-sn-glycero-3-phosphatidic acid disodium salt
- 1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid disodium salt
Uniqueness
1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt is unique due to its long stearic acid chains, which confer distinct biophysical properties such as higher melting points and greater stability in membrane structures compared to its counterparts with shorter or unsaturated fatty acid chains .
Properties
IUPAC Name |
disodium;[(2R)-2,3-di(octadecanoyloxy)propyl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H77O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h37H,3-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2/t37-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMKJIKGYGROQR-CHKASDEDSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75Na2O8P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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